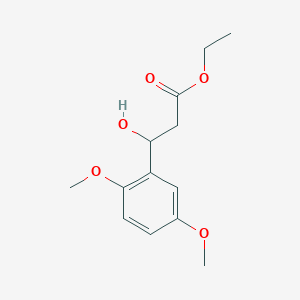
1-(azetidin-2-yl)-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(AZETIDIN-2-YL)-N,N-DIMETHYLMETHANAMINE BIS(2,2,2-TRIFLUOROACETATE) is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(AZETIDIN-2-YL)-N,N-DIMETHYLMETHANAMINE BIS(2,2,2-TRIFLUOROACETATE) typically involves the formation of the azetidine ring followed by the introduction of the dimethylmethanamine group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the azetidine ring.
N-Alkylation: Introduction of the dimethylmethanamine group through N-alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atom.
Reduction: Reduction reactions could be used to modify the azetidine ring or other functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, may be used to introduce or modify substituents on the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(AZETIDIN-2-YL)-N,N-DIMETHYLMETHANAMINE BIS(2,2,2-TRIFLUOROACETATE) may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, azetidine derivatives are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry
In industry, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of ®-1-(AZETIDIN-2-YL)-N,N-DIMETHYLMETHANAMINE BIS(2,2,2-TRIFLUOROACETATE) would depend on its specific biological target. Generally, azetidine derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound, a simple four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring, often compared with azetidines.
Piperidine: A six-membered nitrogen-containing ring, another common heterocycle in medicinal chemistry.
Uniqueness
®-1-(AZETIDIN-2-YL)-N,N-DIMETHYLMETHANAMINE BIS(2,2,2-TRIFLUOROACETATE) is unique due to its specific substitution pattern and the presence of the trifluoroacetate groups, which may impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16F6N2O4 |
|---|---|
Peso molecular |
342.24 g/mol |
Nombre IUPAC |
1-(azetidin-2-yl)-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7) |
Clave InChI |
XVUDRPYMUJZMHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


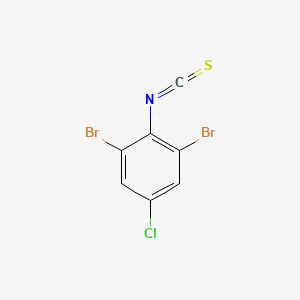
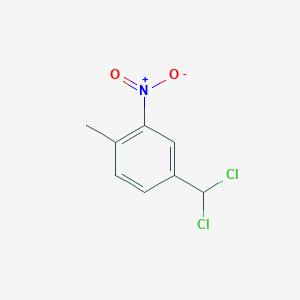
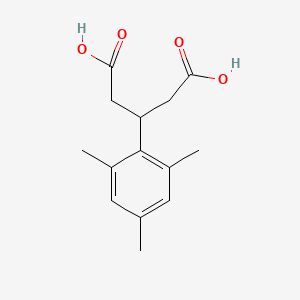
![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)
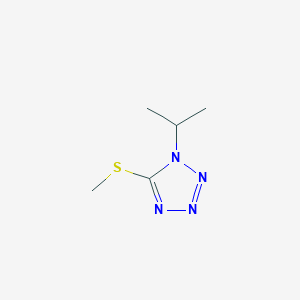
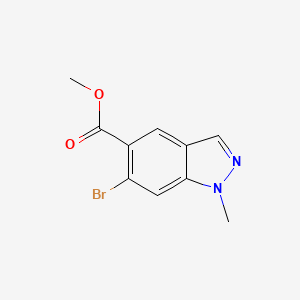

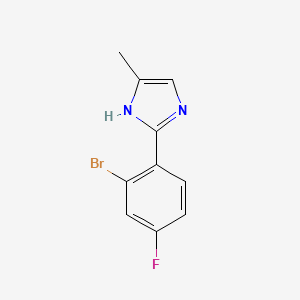
![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
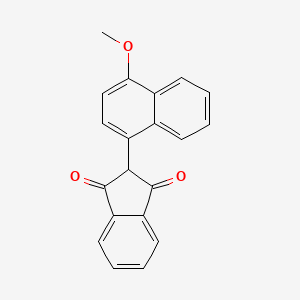

![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)
